Cas no 383131-71-3 ((5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid)

(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a halogenated indole derivative with a carboxylic acid functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. The bromo and fluoro substituents enhance its potential as a building block for targeted synthesis, enabling precise modifications in drug discovery. The methyl group at the 2-position and the acetic acid side chain at the 3-position contribute to its structural diversity, facilitating coupling reactions or further derivatization. Its well-defined heterocyclic core makes it valuable for developing bioactive compounds, particularly in kinase inhibition or anti-inflammatory research. High purity and stability ensure reliable performance in synthetic workflows. Suitable for researchers seeking specialized indole intermediates with tailored electronic and steric properties.
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid structure
383131-71-3 structure
商品名:(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
CAS番号:383131-71-3
MF:C11H9NO2FBr
メガワット:286.097
MDL:MFCD02664384
CID:3055871
PubChem ID:4714955

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • (5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
    • SCHEMBL13802391
    • STK894811
    • BS-32374
    • CS-0207064
    • BBL022129
    • (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
    • Oprea1_785614
    • AKOS001476071
    • 383131-71-3
    • 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic Acid
    • MFCD02664384
    • (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)aceticacid
    • MDL: MFCD02664384
    • インチ: InChI=1S/C11H9BrFNO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16)
    • InChIKey: UXKQFTKBOIMTCE-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 284.98007Da
  • どういたいしつりょう: 284.98007Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 53.1Ų

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B692578-25mg
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3
25mg
$ 167.00 2023-04-18
Matrix Scientific
199687-1g
2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
383131-71-3
1g
$431.00 2023-09-09
A2B Chem LLC
AI49424-1g
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3 93%
1g
$923.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277734-1g
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3 93%
1g
¥11232.00 2024-05-16
Chemenu
CM261547-1g
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3 95%
1g
$1048 2023-02-02
TRC
B692578-50mg
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3
50mg
$ 270.00 2023-04-18
TRC
B692578-250mg
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3
250mg
$ 724.00 2023-04-18
Matrix Scientific
199687-0.500g
2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
383131-71-3
0.500g
$250.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277734-250mg
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3 93%
250mg
¥3456.00 2024-05-16
Chemenu
CM261547-1g
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
383131-71-3 95%
1g
$746 2021-08-18

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 関連文献

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acidに関する追加情報

The Chemical Compound CAS No 383131-71-3: (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic Acid

The chemical compound with CAS No 383131-71-3, known as (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, is a synthetic organic compound that has garnered significant attention in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a fluorine atom at the 7-position, and a methyl group at the 2-position of the indole ring. The presence of these substituents imparts distinct chemical and biological properties to the molecule.

Recent studies have highlighted the potential of (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and anticancer drugs. The indole moiety, a common structural feature in many biologically active compounds, serves as a scaffold for various functional groups that can modulate enzyme activity or receptor binding.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole core. Advanced techniques such as Suzuki coupling or Stille coupling are often employed to introduce the bromine and fluorine substituents at specific positions on the ring. The methyl group is introduced through alkylation or methylation reactions, ensuring precise control over the final product's structure.

In terms of biological activity, (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid has shown promising results in vitro assays targeting various enzymes and receptors. For example, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a potential candidate for further drug development.

The chemical stability of CAS No 383131_71_3 is another area of interest for researchers. Investigations into its thermal and photolytic stability have revealed that the compound maintains its integrity under moderate conditions, which is crucial for its potential use in pharmaceutical formulations or industrial applications. However, further studies are required to fully understand its behavior under various environmental conditions.

In conclusion, CAS No 383131_71_3 stands out as a versatile compound with significant potential in multiple scientific domains. Its unique structure and promising biological activity make it a valuable tool for advancing research in pharmacology and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in scientific innovation.

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